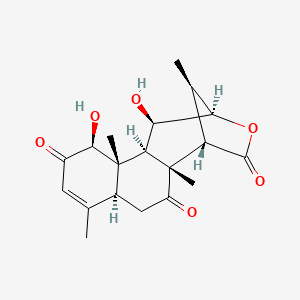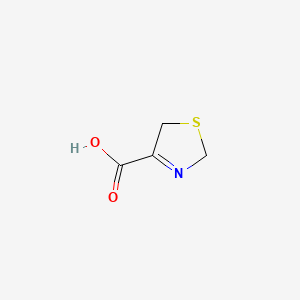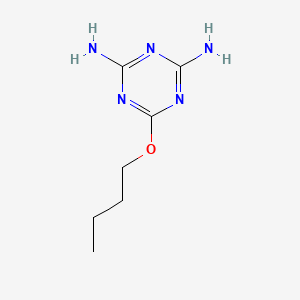
Eurycomalactone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Eurycomalactone is used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.
Mécanisme D'action
L’eurycomalactone exerce ses effets par le biais de multiples cibles moléculaires et voies :
Inhibition du NF-κB : L’this compound est un puissant inhibiteur de la voie de signalisation NF-κB, qui joue un rôle crucial dans l’inflammation et le cancer.
Inhibition de la synthèse protéique : Elle inhibe la synthèse protéique en épuisant les niveaux de cycline D1, conduisant à l’arrêt du cycle cellulaire à la phase G2/M.
Induction de l’apoptose : L’this compound induit l’apoptose dans les cellules cancéreuses en activant les voies apoptotiques et en inhibant les protéines anti-apoptotiques.
Analyse Biochimique
Biochemical Properties
Eurycomalactone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including dihydrofolate reductase (DHFR) and tumor necrosis factor-alpha (TNF-α). The interaction with DHFR involves binding to its active site, inhibiting its activity, and consequently affecting folate metabolism . This compound also binds to TNF-α, inhibiting its activity and reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic proteins . Additionally, this compound influences cell signaling pathways, such as the NF-κB pathway, by inhibiting the transcription of NF-κB-dependent genes . This inhibition leads to reduced expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in cell adhesion and migration . Furthermore, this compound affects cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the active sites of DHFR and TNF-α, inhibiting their activities . This binding results in the inhibition of folate metabolism and reduction of inflammation, respectively. Additionally, this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-dependent gene transcription, reducing the expression of pro-inflammatory and pro-survival genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biological activity for extended periods . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in significant toxicity, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting folate metabolism through its interaction with DHFR . This interaction inhibits the reduction of dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism . Additionally, this compound influences the NF-κB signaling pathway by inhibiting the transcription of NF-κB-dependent genes . These effects on metabolic pathways highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity . Additionally, this compound may be directed to specific cellular compartments through targeting signals, enhancing its therapeutic potential .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’eurycomalactone peut être isolée de l’Eurycoma longifolia par une série de processus d’extraction et de purification. La méthode de préparation implique généralement une extraction par ultrasons en contre-courant pour obtenir un extrait aqueux, suivi d’étapes d’adsorption et de purification supplémentaires .
Méthodes de production industrielle : La production industrielle de l’this compound implique une extraction à grande échelle à partir de la matière végétale en utilisant des solvants tels que l’éthanol ou le méthanol. L’extrait est ensuite soumis à des techniques chromatographiques pour isoler et purifier l’this compound .
Analyse Des Réactions Chimiques
Types de réactions : L’eurycomalactone subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’this compound.
Substitution : Les réactions de substitution peuvent se produire à des positions spécifiques sur la molécule d’this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant des activités biologiques distinctes .
4. Applications de la recherche scientifique
Chimie : L’this compound est utilisée comme composé modèle pour étudier la chimie des quassinoïdes et développer de nouvelles méthodologies de synthèse.
Comparaison Avec Des Composés Similaires
L’eurycomalactone est comparée à d’autres quassinoïdes tels que l’eurycomanone et l’eurycolactone :
Eurycomanone : Comme l’this compound, l’eurycomanone présente des propriétés anticancéreuses et inhibe la signalisation NF-κB.
Unicité : L’this compound se distingue par sa puissante activité inhibitrice du NF-κB et sa capacité à induire l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de médicaments anticancéreux .
Propriétés
IUPAC Name |
(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHYZHNTIINXEO-MGBQOKOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177627 | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-24-0 | |
| Record name | Eurycomalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eurycomalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eurycomalactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/new.no-structure.jpg)







![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)





